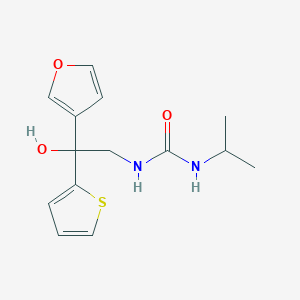
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and a sulfur atom . Both of these compounds and their derivatives have been found to have various applications in medicinal chemistry .
Synthesis Analysis
The synthesis of furan and thiophene derivatives can involve various methods, depending on the specific compounds being synthesized . For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .Chemical Reactions Analysis
Furan and thiophene derivatives can undergo a variety of chemical reactions, again depending on the specific compounds. They have been found to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical And Chemical Properties Analysis
Furan and thiophene have some common physical and chemical properties. For example, they are both soluble in most organic solvents like alcohol and ether but insoluble in water . Their specific derivatives may have different properties, depending on their structures .Aplicaciones Científicas De Investigación
Photoinduced Oxidative Annulation Researchers have developed a method for the photoinduced direct oxidative annulation of compounds including 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally related to the compound . This process facilitates access to highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants, utilizing excited-state intramolecular proton transfer (ESIPT) phenomena (Zhang et al., 2017).
Regiocontrolled Synthesis Another study describes the regiocontrolled synthesis of γ-hydroxybutenolides from photooxygenation of 2-thiophenyl-substituted furans. This method showcases a rapid and quantitative approach to synthesizing γ-hydroxybutenolides, highlighting the chemical versatility of furan and thiophene derivatives (Kotzabasaki et al., 2016).
Solar Energy Conversion Research on phenothiazine derivatives, which include furan and thiophene linkers, in dye-sensitized solar cells demonstrates the impact of these conjugated linkers on device performance. Specifically, a derivative with a furan linker exhibited a significant increase in solar energy-to-electricity conversion efficiency, underscoring the potential of furan and thiophene in enhancing solar cell efficiency (Kim et al., 2011).
Organosilicon Synthesis A study on the synthesis of isocyanates of the furan, thiophene, and mono- and polyfluorophenyl series through silylation and subsequent phosgenation of amines highlights the synthetic utility of these heterocycles in creating diverse organic compounds. This research offers insights into the preparation of novel isocyanates, which are valuable intermediates in organic synthesis (Lebedev et al., 2006).
Synthesis of Novel Pyridine and Naphthyridine Derivatives A study focused on the synthesis of novel pyridine and naphthyridine derivatives starting from 2-[1-(Furan- or thiophen-2-yl)ethylidene]malononitriles. This work exemplifies the versatility of furan and thiophene derivatives in constructing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science (Abdelrazek et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVITRSQCVZPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)
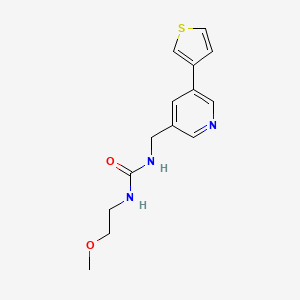
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)
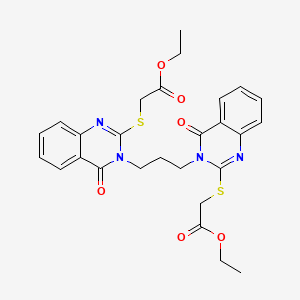
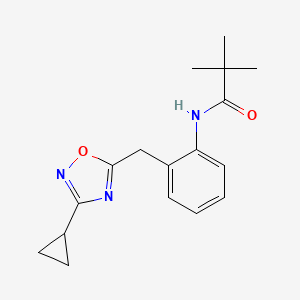


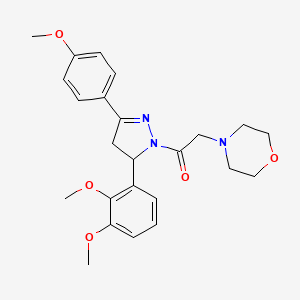
![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)
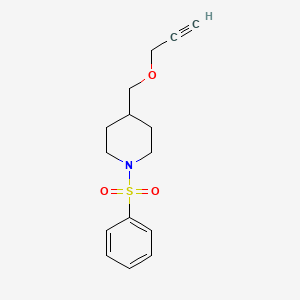

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)